4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that features a benzofuran moiety, a benzoxazepine ring, and a ketone functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, including the formation of the benzofuran and benzoxazepine rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The benzoxazepine ring can be synthesized through the reaction of appropriate amines with cyclic anhydrides, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The benzofuran and benzoxazepine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The compound may also induce apoptosis in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Benzoxazepine derivatives: Compounds with similar ring structures but different substituents can have varying biological activities.
Uniqueness
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its combination of benzofuran and benzoxazepine rings, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C21H17NO5 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H17NO5/c1-2-16-21(25)22(20(24)14-8-4-6-10-18(14)26-16)12-15(23)19-11-13-7-3-5-9-17(13)27-19/h3-11,16H,2,12H2,1H3 |
InChI Key |
QPTBVXYZTXRKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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